molecular formula C8H6N2O3S B13684551 6-Methoxy-2-nitrophenyl Isothiocyanate

6-Methoxy-2-nitrophenyl Isothiocyanate

Cat. No.: B13684551
M. Wt: 210.21 g/mol
InChI Key: QTVGPNUSBKSTQA-UHFFFAOYSA-N
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Description

6-Methoxy-2-nitrophenyl Isothiocyanate is an organic compound with the molecular formula C8H6N2O3S. It is a derivative of phenyl isothiocyanate, characterized by the presence of a methoxy group at the 6th position and a nitro group at the 2nd position on the phenyl ring. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-nitrophenyl Isothiocyanate typically involves the reaction of 6-methoxy-2-nitroaniline with thiophosgene or other isothiocyanate-forming reagents. One common method includes the following steps:

Industrial Production Methods

Industrial production of isothiocyanates, including this compound, often employs large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-nitrophenyl Isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxy-2-nitrophenyl Isothiocyanate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Employed in the labeling of biomolecules for detection and analysis in biochemical assays.

    Medicine: Investigated for its potential anticancer and antimicrobial properties due to its ability to modify proteins and enzymes.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 6-Methoxy-2-nitrophenyl Isothiocyanate involves its reactivity with nucleophilic sites on biomolecules. The isothiocyanate group can form covalent bonds with amino, hydroxyl, and thiol groups on proteins and enzymes, leading to the modification of their structure and function. This reactivity underlies its biological activities, including its potential anticancer and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2-nitrophenyl Isothiocyanate is unique due to the specific positioning of the methoxy and nitro groups, which can influence its reactivity and biological activity. The presence of these substituents can enhance its solubility, stability, and ability to interact with biological targets compared to other isothiocyanates .

Properties

Molecular Formula

C8H6N2O3S

Molecular Weight

210.21 g/mol

IUPAC Name

2-isothiocyanato-1-methoxy-3-nitrobenzene

InChI

InChI=1S/C8H6N2O3S/c1-13-7-4-2-3-6(10(11)12)8(7)9-5-14/h2-4H,1H3

InChI Key

QTVGPNUSBKSTQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1N=C=S)[N+](=O)[O-]

Origin of Product

United States

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